molecular formula C30H24P2 B073501 1,4-Bis(diphenylphosphino)benzene CAS No. 1179-06-2

1,4-Bis(diphenylphosphino)benzene

Cat. No. B073501
CAS RN: 1179-06-2
M. Wt: 446.5 g/mol
InChI Key: LIMAMKTXDWVDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

1,4-Bis(diphenylphosphino)benzene can be synthesized from different phosphine sources and through various methods. The modified synthesis involves complex reactions with metal clusters and ditertiary-phosphine ligands, as seen in compounds where ruthenium clusters are connected through 1,4-bis(diphenylphosphino)benzene, indicating its role in bridging metal sites and influencing the overall structure of the complexes (Calcar, Olmstead, & Balch, 1998).

Molecular Structure Analysis

The molecular structure of 1,4-bis(diphenylphosphino)benzene complexes is characterized by their coordination to metals through phosphorus atoms, leading to a variety of geometrical arrangements. X-ray diffraction studies have revealed that these complexes exhibit diverse structural configurations depending on the nature of the metal and the ligand environment (Walther et al., 2003).

Chemical Reactions and Properties

1,4-Bis(diphenylphosphino)benzene is involved in various chemical reactions, including coordination to different metals, cyclometalation, and catalytic activities. For example, it participates in the formation of nickel, palladium, and platinum complexes, where it acts as a bridging ligand, affecting the electronic and structural properties of the metal centers (Camalli et al., 1990).

Physical Properties Analysis

The physical properties of 1,4-bis(diphenylphosphino)benzene derivatives are influenced by their molecular structure and the nature of their metal complexes. The luminescent properties, for example, can vary significantly, with some complexes exhibiting reversible luminescent mechanochromism under mechanical stress (Tsukuda et al., 2010).

Chemical Properties Analysis

The chemical properties of 1,4-bis(diphenylphosphino)benzene complexes, such as redox behavior and catalytic activity, are essential for their applications in organic synthesis and industrial processes. For instance, complexes containing 1,4-bis(diphenylphosphino)benzene can facilitate various organic transformations, showcasing the importance of this ligand in catalysis and organic chemistry (Sasaki, Tanabe, & Yoshifuji, 1999).

Scientific Research Applications

Application 1: Synthesis of Copper(I) and Palladium(II) Complexes

  • Summary of the Application: 1,4-Bis(diphenylphosphino)benzene is used in the synthesis of copper(I) and palladium(II) complexes . Due to the larger separation of phosphorus atoms, bisphosphine exhibits only bridging mode of coordination. The ligand is also ideally suited to form binuclear complexes and 1-D coordination polymers .
  • Methods of Application or Experimental Procedures: The synthesis involves the reaction of 1,4-bis((diphenylphosphino)methyl)benzene with copper halides and palladium(II) complexes . The resulting complexes are characterized by spectroscopic and analytical methods .
  • Results or Outcomes: The reaction with copper halides results in dimeric complexes . The reaction with palladium(II) complexes results in a dipalladium(II) complex .

Application 2: Synthesis of Luminescent Copper(I) Halide Complexes

  • Summary of the Application: 1,2-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 1,2-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 3: Synthesis of Luminescent Copper(I) Halide Complexes

  • Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 4: Synthesis of Copper-1,4-Bis(diphenylphosphino)benzene Catalyst

  • Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used in the synthesis of a copper-1,4-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene in the preparation of the catalyst . The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of the synthesis is a copper-1,4-bis(diphenylphosphino)benzene catalyst that can be used for the β-boration of α, β-unsaturated amide .

Application 5: Synthesis of Luminescent Copper(I) Halide Complexes

  • Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used as a chelating ligand in the synthesis of luminescent copper(I) halide complexes .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene as a chelating ligand . The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of the synthesis is luminescent copper(I) halide complexes .

Application 6: Synthesis of Copper-1,4-Bis(diphenylphosphino)benzene Catalyst

  • Summary of the Application: 1,4-Bis(diphenylphosphino)benzene can be used in the synthesis of a copper-1,4-bis(diphenylphosphino)benzene catalyst, which is used for the β-boration of α, β-unsaturated amide .
  • Methods of Application or Experimental Procedures: The synthesis involves the use of 1,4-Bis(diphenylphosphino)benzene in the preparation of the catalyst . The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The outcome of the synthesis is a copper-1,4-bis(diphenylphosphino)benzene catalyst that can be used for the β-boration of α, β-unsaturated amide .

Future Directions

The future directions of 1,4-Bis(diphenylphosphino)benzene research could involve its further use in the pharmaceutical industry, given its promising results in drug development . Additionally, its role as a ligand in the synthesis of transition metal complexes presents opportunities for exploration in various chemical reactions .

properties

IUPAC Name

(4-diphenylphosphanylphenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24P2/c1-5-13-25(14-6-1)31(26-15-7-2-8-16-26)29-21-23-30(24-22-29)32(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMAMKTXDWVDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394615
Record name 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diphenylphosphino)benzene

CAS RN

1179-06-2
Record name 1,4-BIS(DIPHENYLPHOSPHINO)BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.